The table below summarizes the core identifiers and physical properties of 5-Fluoro-1-indanone from multiple supplier sources.
| Property | Details and Values from Suppliers |
|---|---|
| CAS Number | 700-84-5 [1] [2] [3] |
| Molecular Formula | C9H7FO [1] [2] [3] |
| Molecular Weight | 150.15 g/mol [2] [3] [4] |
| Synonyms | 5-Fluoro-2,3-dihydro-1H-inden-1-one; 5-Fluoroindan-1-one [2] [3] |
| Purity | ≥99% [1] [2] [5], >96.0%(GC) [6], ≥98% (HPLC) [3] |
| Melting Point | 38-40 °C [1]; 37-40 °C [6]; 35-38 °C [5] [4]; 72-76°C (conflicting data from one source) [7] |
| Boiling Point | 113-114 °C (at atmospheric pressure) [1]; 93 °C (at 3 mmHg) [4]; 114 °C (at 10 mmHg) [6] |
| Density | 1.216 g/mL at 25 °C [1] [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup [1]; 109 °C [4] |
| Appearance | Solid; White to yellow crystalline powder; White to Orange to Green powder to crystal [1] [3] [6] |
| Storage | Refrigerated (0-8°C or 0-10°C) [3] [6]; Store in a cool, dry place [5] |
Handling this material requires appropriate personal protective equipment (PPE) and adherence to safety protocols.
| Aspect | Details |
|---|---|
| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Respiratory system) [1] [6]. |
| Hazard Statements (H-Codes) | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) [1] [4] [6]. |
| Personal Protective Equipment (PPE) | Wear dust mask type N95 (US), Eyeshields, and Gloves [1] [7]. |
This compound is a versatile building block in scientific research, and it is available from several major chemical suppliers.
The following diagram outlines the general experimental workflow for using this compound in a research setting, from procurement to final application.
Research Workflow for this compound
This compound represents a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for pharmaceutical development. This fluorinated organic compound features an indanone backbone—a bicyclic structure combining a benzene ring fused with a cyclopentenone—with a fluorine atom strategically positioned at the 5-position. The incorporation of fluorine into pharmaceutical intermediates has become an increasingly valuable strategy in drug design, as it often enhances metabolic stability, membrane permeability, and bioavailability of lead compounds. This compound has garnered significant attention from researchers and industrial professionals due to its multifaceted applications across various therapeutic domains, particularly in central nervous system disorders and oncology. The compound's unique structural characteristics enable its utilization as a key synthetic intermediate for numerous biologically active molecules, positioning it as a critical component in the drug discovery pipeline for multiple pharmaceutical platforms.
This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthetic methodologies, experimental protocols, and diverse pharmaceutical applications. Designed specifically for researchers, scientists, and drug development professionals, this document consolidates essential technical information with practical experimental guidance to facilitate the effective implementation of this promising scaffold in ongoing research initiatives and development programs.
This compound (CAS Registry Number: 700-84-5) is a fluorinated organic compound with systematic nomenclature identifying it as 5-fluoro-2,3-dihydro-1H-inden-1-one. This section delineates the essential physicochemical properties of this compound relevant to pharmaceutical applications.
Table 1: Physicochemical Properties of this compound
| Property | Specification | Reference/Experimental Conditions |
|---|---|---|
| Molecular Formula | C₉H₇FO | [1] |
| Molecular Weight | 150.15 g/mol | [1] |
| Appearance | White to yellow crystalline powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Melting Point | 38-40°C | [2] |
| Boiling Point | 113-114°C | [2] |
| Density | 1.216 g/mL at 25°C | [2] |
| Flash Point | 113°C (235.4°F) closed cup | [2] |
| Storage Conditions | 0-8°C | [1] |
The structural characteristics of this compound can be verified through several spectroscopic and computational identifiers:
The fluorine atom at the 5-position significantly influences the electronic properties of the aromatic system, enhancing the compound's potential for electrophilic substitution reactions while concurrently improving lipid solubility and metabolic stability—highly desirable attributes for pharmaceutical intermediates. The ketone functionality at the 1-position provides a versatile handle for subsequent chemical transformations, including nucleophilic additions, reductions, and condensations, enabling diverse structural elaborations toward target molecules.
The synthesis of 1-indanone derivatives, including this compound, has been extensively developed employing various strategic approaches. These methodologies predominantly involve cyclization reactions that form the characteristic five-membered ketone ring fused to an aromatic system. Literature surveys indicate that more than 100 synthetic methods have been documented for preparing 1-indanone derivatives utilizing diverse starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols [3]. The most prevalent synthetic routes to 1-indanone scaffolds include:
The synthetic approach selected for this compound preparation typically depends on the availability of starting materials, required scale, and purity specifications for subsequent pharmaceutical applications.
The Friedel-Crafts intramolecular acylation represents one of the most reliable methods for constructing the 1-indanone core structure. This approach typically begins with appropriately substituted fluorinated aromatic precursors:
Synthetic Pathway Options for this compound Preparation
For the synthesis of this compound specifically, one efficient protocol involves:
Starting Material Preparation: 3-(5-Fluoro-2-halophenyl)propionic acid or corresponding esters serve as preferred precursors. These can be obtained through various methods, including Friedel-Crafts alkylation of fluorobenzene derivatives with acrylic acid or Michael addition approaches.
Cyclization Conditions:
Work-up and Purification: The crude product is typically poured into ice water, extracted with organic solvents (ethyl acetate or dichloromethane), dried over anhydrous sodium sulfate, and purified through recrystallization or column chromatography to achieve pharma-grade purity (≥98%).
The Nazarov reaction provides an alternative route to 1-indanones, particularly useful for constructing more complex substitution patterns:
Table 2: Comparison of Synthetic Methods for this compound
| Method | Key Reagents/Conditions | Advantages | Limitations | Reported Yield Range |
|---|---|---|---|---|
| Friedel-Crafts Acylation | PPA, H₂SO₄, 60-100°C | High reliability, simple setup | High temperatures, strong acids | 60-90% |
| Metal Triflate Catalysis | Sc(OTf)₃, microwave, ionic liquids | Mild conditions, recyclable catalyst | Higher cost of catalysts | 70-85% |
| Nafion-H Catalysis | Acid chloride, Nafion-H, benzene reflux | High yield, heterogeneous catalyst | Requires acid chloride preparation | ~90% |
| Nazarov Cyclization | Lewis acids (BF₃·Et₂O), DCE, 0°C to RT | Useful for complex substitutions | Specific substrate requirements | 45-75% |
This compound serves as a key intermediate in the development of therapeutic agents for neurodegenerative disorders, most notably Alzheimer's disease. The indanone scaffold represents a privileged structure in neuroscience drug discovery, with demonstrated high affinity for critical neurological targets [4]. The most prominent example of pharmaceutical application is the development of donepezil analogs, where the indanone moiety serves as a critical structural component for acetylcholinesterase (AChE) inhibition [4] [5].
The strategic incorporation of fluorine at the 5-position enhances the blood-brain barrier permeability and metabolic stability of these neuroactive compounds. Research indicates that fluorinated indanone derivatives exhibit potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critically involved in the progression of Alzheimer's pathology [3]. Additionally, these compounds demonstrate significant inhibition of amyloid-beta (Aβ) self-assembly, a key pathological process in Alzheimer's disease [3]. Specific derivatives such as compounds 26d and 26i in research studies have demonstrated exceptional AChE inhibitory activity with IC₅₀ values of 14.8 and 18.6 nM, respectively, alongside remarkable suppression of Aβ aggregation [3].
Mechanistic Pathways of Indanone-Based Neuroprotective Agents
This compound has emerged as a valuable intermediate in oncology drug discovery, serving as a building block for various anticancer agents. The compound's utility in this domain stems from its ability to be incorporated into molecular frameworks that exhibit cytotoxic properties and tubulin polymerization inhibition mechanisms [1] [5]. Structure-activity relationship (SAR) studies have demonstrated that specific derivatives, particularly 2-benzylidene indanones, show remarkable antiproliferative activities against various cancer cell lines through inhibition of tubulin polymerization, disrupting essential microtubule formation during cell division [5].
The fluorinated indanone core enhances the bioactivity profile and metabolic stability of these anticancer candidates, addressing common limitations of early-stage chemotherapeutic agents. Additionally, research has highlighted the role of indanone derivatives in the development of kinamycin analogs, which demonstrate potent cytotoxic effects against diverse cancer models [3]. These advanced derivatives typically incorporate the this compound moiety as part of more complex molecular architectures designed to target specific biological pathways dysregulated in cancer cells.
Beyond neuroprotection and oncology, this compound finds applications in several other therapeutic areas:
Comprehensive characterization of this compound and its derivatives is essential for quality control in pharmaceutical development. The following analytical protocols are recommended:
Purity Assessment by HPLC:
Structural Confirmation:
Proper handling and storage of this compound are critical for maintaining compound integrity and ensuring experimental reproducibility:
This compound requires careful handling with appropriate safety precautions to mitigate potential health risks. Current safety data indicates the following hazard classifications:
Recommended personal protective equipment includes N95 dust masks, chemical safety goggles, and gloves appropriate for organic compounds. Laboratory operations should be conducted in properly functioning fume hoods or with adequate local exhaust ventilation to maintain airborne concentrations below exposure limits.
From a regulatory perspective, this compound is not classified as hazardous material (Hazmat), antibiotic, or DEA-regulated substance under standard conditions [1]. However, environmental considerations should be noted:
Regulatory compliance represents both a challenge and opportunity in the commercial development of this compound, particularly in North America where stringent policies enforced by the EPA and FDA require manufacturers to adhere to comprehensive safety, environmental, and quality standards throughout the product lifecycle [7].
This compound continues to be a versatile and valuable intermediate in pharmaceutical development, with demonstrated applications across multiple therapeutic domains. Its unique structural features, combining the indanone scaffold with strategic fluorine substitution, contribute to enhanced biological activity and improved pharmacokinetic properties in resulting drug candidates.
The future trajectory of this compound applications appears promising, with several emerging trends shaping its continued utilization:
The introduction of fluorine atoms into indanone scaffolds represents a powerful strategy in modern medicinal chemistry and materials science for precisely modulating molecular properties. Fluorine's unique characteristics—including its strong electronegativity, relatively small atomic size, and low polarizability—enable dramatic effects on indanone behavior without drastically altering molecular geometry. This whitepaper synthesizes current research demonstrating how strategic fluorine incorporation affects indanone biological activity, structural features, electronic distribution, and synthetic approaches, providing pharmaceutical researchers with evidence-based guidance for molecular design.
Indanones (2,3-dihydro-1H-inden-1-ones) constitute an important class of bioactive compounds with demonstrated applications as acetylcholinesterase inhibitors for Alzheimer's disease, MAO-B inhibitors for Parkinson's disease, anticancer agents, and antimicrobial compounds [1]. The growing importance of fluorinated indanones in pharmaceutical development stems from fluorine's ability to fine-tune critical properties including metabolic stability, membrane permeability, binding affinity, and selectivity while maintaining the core indanone structure that confers bioactivity across multiple therapeutic domains.
Table 1: Biological Activity Enhancement Through Fluorine Substitution in Indanone Derivatives
| Biological Target | Indanone Derivative | Fluorine Position | Biological Activity | Reference |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | 2-substituted 1-indanones | C2 position | Enhanced inhibitory potency through hydrophobic interactions | [2] |
| Monoamine Oxidase B (MAO-B) | 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one | C6 position | Kᵢ = 6 nM; exceptional affinity and selectivity for MAO-B | [3] |
| Amyloid Beta (Aβ) | Multi-target Alzheimer ligands | Aromatic ring | Inhibition of Aβ self-assembly with IC₅₀ values 14.8-18.6 nM | [1] |
| General Drug Properties | Various fluorinated indanones | Multiple positions | Improved blood-brain barrier penetration | [3] |
The integration of fluorine atoms into indanone frameworks significantly enhances their interaction with biological targets through multiple sophisticated mechanisms:
Hydrophobic enclosure effects: Fluorine substitution at strategic positions, particularly at the C2 position of the indanone scaffold, creates localized hydrophobic regions that strongly interact with complementary hydrophobic pockets in enzyme active sites. Molecular docking studies of 2-substituted 1-indanone derivatives with acetylcholinesterase (AChE) demonstrate that replacing small protonated nitrogen moieties with fluorinated hydrophobic groups significantly enhances binding affinity. These fluorinated groups with high partial positive charge character form stronger van der Waals interactions with the enzyme's aromatic residues, particularly in the peripheral anionic site [2].
Enhanced target selectivity: Research on monoamine oxidase B (MAO-B) inhibitors reveals that specific fluorination patterns confer exceptional target selectivity. The derivative 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one exhibits nanomolar affinity (Kᵢ = 6 nM) for MAO-B with minimal binding to the closely related MAO-A isoform, highlighting fluorine's role in achieving therapeutic specificity while maintaining blood-brain barrier permeability essential for central nervous system targets [3].
Multi-target engagement in complex diseases: For multifactorial conditions like Alzheimer's disease, fluorinated indanones demonstrate unique capacity to simultaneously engage multiple pathological targets. Specific fluorinated derivatives inhibit both cholinesterases (AChE IC₅₀ values 14.8-18.6 nM) and amyloid-beta aggregation, addressing both cholinergic deficit and protein misfolding pathologies through a single molecular entity [1].
Figure 1: Molecular mechanisms through which fluorine substitution enhances indanone bioactivity
Table 2: Structural and Electronic Modifications Induced by Fluorine in Indanone Systems
| Property Category | Specific Effect | Experimental Evidence | Structural Basis |
|---|---|---|---|
| Conformational Preferences | Preference for chelated cis-enol form in trifluoroacetylated ketones | X-ray crystallography [4] | Strong hydrogen bonding involving fluorine atoms |
| Molecular Geometry | Altered torsion angles and ring planarity | DFT calculations (B3LYP/6-311G(d,p)) [5] | Electron withdrawal and steric effects |
| Electron Distribution | Decreased HOMO-LUMO energy gap | Frontier orbital analysis [5] | Electron-withdrawing inductive effect |
| Nonlinear Optics | Enhanced hyperpolarizability | Computational predictions [5] | Asymmetric electron density distribution |
Advanced computational and crystallographic studies provide compelling evidence for fluorine's profound influence on indanone molecular architecture and electronic characteristics:
Conformational control in solution and solid states: Trifluoroacetylated indanone derivatives exhibit a strong preference for the chelated cis-enol tautomer, as confirmed by X-ray crystallography. This preference stems from the formation of intramolecular hydrogen bonds between the enol hydroxyl group and neighboring fluorine atoms, creating stable six-membered pseudocyclic structures that dominate the conformational equilibrium. In contrast, non-fluorinated analogs exist primarily as the cross-conjugated triketo form, demonstrating fluorine's ability to shift tautomeric equilibria [4].
Electronic redistribution and frontier orbital modulation: Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal that fluorine substitution systematically alters frontier orbital energetics in indanone systems. The strong electron-withdrawing effect of fluorine lowers both HOMO and LUMO energy levels, but produces a particularly pronounced stabilization of the LUMO, resulting in a reduced HOMO-LUMO gap that influences spectroscopic properties and chemical reactivity. These electronic changes manifest experimentally in altered UV-Vis absorption spectra and enhanced nonlinear optical responses predicted for fluorinated derivatives [5].
Electrostatic potential redistribution: Molecular electrostatic potential (MEP) mapping demonstrates that fluorine substitution creates localized regions of enhanced positive potential at neighboring carbon atoms, while inducing negative potential around the substitution site. This polarization creates complementary electrostatic surfaces that influence molecular packing in crystalline states and recognition of biological targets through directional interactions not achievable with non-fluorinated analogs [5].
The synthesis of fluorinated indanone derivatives employs both conventional fluorination methodologies and innovative approaches designed to address the challenges of selective fluorine introduction:
Electrophilic fluorination with Selectfluor reagents: A highly effective method for direct fluorination utilizes Selectfluor F-TEDA-BF₄ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) as an electrophilic fluorine source. This reagent enables regioselective fluorination at the α-position to the carbonyl group when reactions are conducted in methanol solvent, producing 2-fluoro-1,3-indanediones in yields up to 60% [4] [6]. The reaction mechanism involves initial formation of an enol intermediate that undergoes electrophilic attack by the activated fluorine source.
Claisen condensation for trifluoromethylated derivatives: The introduction of trifluoromethyl groups employs Claisen-type condensations between trifluoromethyl ethyl acetate and appropriate ketone precursors in the presence of sodium methoxide base. This approach provides efficient access to trifluoromethyl-β-diketone precursors that can be cyclized to fluorinated indanones with yields ranging from 22-60% [4]. The strong electron-withdrawing character of the CF₃ group introduces significant electronic effects while maintaining metabolic stability.
Friedel-Crafts routes to fluorinated scaffolds: Intramolecular Friedel-Crafts acylation represents a classical approach to indanone formation that can be adapted for fluorinated systems. Using microwave-assisted conditions with metal triflate catalysts in ionic liquids provides an environmentally benign route with improved yields and the possibility of catalyst recycling [1]. This method is particularly valuable for constructing fluorinated indanones where the fluorine atom is pre-installed on the aromatic ring.
Figure 2: Synthetic approaches to fluorinated indanone derivatives
Protocol 1: Electrophilic Fluorination Using Selectfluor Reagent [4]
Protocol 2: Molecular Docking Studies with Acetylcholinesterase [2]
Protocol 3: Computational Analysis of Electronic Properties [5]
The strategic incorporation of fluorine atoms into indanone frameworks represents a versatile approach for fine-tuning molecular properties critical to pharmaceutical development. As demonstrated through both experimental and computational studies, fluorine substitution exerts profound effects on biological activity through enhanced binding interactions and improved pharmacokinetic properties, on structural features through conformational control and altered packing arrangements, and on electronic characteristics through polarized distribution of electron density.
Future developments in fluorinated indanone chemistry will likely focus on expanding the synthetic toolbox for introducing diverse fluorine patterns, including late-stage fluorination methods that enable rapid analog preparation. Additionally, the application of machine learning approaches to predict optimal fluorine substitution patterns for specific biological targets represents an emerging frontier. As our understanding of fluorine-specific biomolecular recognition deepens, the rational design of fluorinated indanones with tailored properties will continue to provide valuable therapeutic agents for treating neurological disorders, cancer, and infectious diseases.
3-Arylindanone derivatives represent a promising class of small molecule therapeutics designed to overcome the limitations of current colorectal cancer treatments. These compounds function as tubulin polymerization inhibitors that specifically target the colchicine binding site (CBS), demonstrating superior efficacy and safety profiles compared to first-line therapy 5-fluorouracil (5-FU). The strategic incorporation of a 5-fluoro substituent on the indanone core structure enhances both the biological activity and metabolic stability of these compounds, making them particularly valuable in anticancer drug development. The molecular hybridization approach combines the indanone scaffold—inspired by natural products from Caragana sinica—with the essential 4,5,6-trimethoxyphenyl group characteristic of known colchicine site inhibitors, creating novel chemical entities with optimized binding interactions at the tubulin dimer interface [1].
The therapeutic significance of these compounds stems from the critical role of microtubules in cell division and the demonstrated clinical utility of microtubule-targeting agents in cancer chemotherapy. Among the eight identified binding sites on microtubules, the colchicine binding site has emerged as a particularly attractive target for novel chemotherapeutic development due to its potential for overcoming multidrug resistance, reduced allergic reactions compared to taxane site binders, and additional antiangiogenic effects through tumor vasculature disruption [1]. The 3-arylindanone derivatives discussed in this protocol represent a structurally distinct class of CBS inhibitors that exhibit remarkable potency against colorectal cancer cell lines while demonstrating reduced toxicity against normal human cells and minimal cardiotoxicity concerns based on hERG channel assessments [1] [2].
The synthetic route to racemic 3-arylindanone derivatives follows a two-step sequence commencing from commercially available 3,4,5-trimethoxyacetophenone (7) [1]. This protocol enables efficient access to a diverse library of analogues for structure-activity relationship studies:
Step 1: Aldol Condensation - In a typical procedure, dissolve 3,4,5-trimethoxyacetophenone (7, 1.0 equiv) and the appropriate aryl aldehyde (1.2 equiv) in anhydrous methanol (10 mL per mmol of ketone). Add sodium methoxide (1.5 equiv) slowly at 0°C with stirring. After complete addition, allow the reaction mixture to warm to room temperature and continue stirring for 6-8 hours monitored by TLC (hexane:ethyl acetate, 7:3). The resulting α,β-unsaturated ketones (8a–q) precipitate from the reaction mixture and can be collected by filtration, washed with cold methanol, and used directly in the next step without further purification [1].
Step 2: Nazarov Cyclization - Suspend the crude chalcone intermediate (8a–q, 1.0 equiv) in dry dichloromethane (DCM, 8 mL per mmol) under nitrogen atmosphere. Add methanesulfonic acid (3.0 equiv) dropwise at 0°C, then heat the reaction mixture under reflux for 4-6 hours until complete consumption of the starting material as monitored by TLC. Cool the mixture to room temperature, carefully quench with saturated sodium bicarbonate solution, and extract with DCM (3 × 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (gradient elution with hexane:ethyl acetate, 9:1 to 7:3) to afford the desired 3-arylindanone analogues (9a–q) as crystalline solids [1].
For compounds demonstrating significant biological activity, an enantioselective synthetic approach has been developed to access optically pure isomers. The synthesis of (R)-9k exemplifies this protocol [1]:
Step 1: Claisen-type Condensation - React enantiomerically pure (R)-methyl p-tolylsulfoxide (1.2 equiv) with methyl 3,4,5-trimethoxybenzoate (10, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 8 mL per mmol of ester) at -78°C under nitrogen. Add lithium diisopropylamide (LDA, 1.5 equiv) dropwise and maintain the temperature at -78°C for 3 hours. Allow the reaction to warm slowly to room temperature overnight. Quench with saturated ammonium chloride solution, extract with ethyl acetate (3 × 20 mL), dry the combined organic layers over sodium sulfate, and concentrate. Purify the β-keto sulfoxide (11) by flash chromatography (90% yield) [1].
Step 2: Knoevenagel Condensation - Dissolve the β-keto sulfoxide (11, 1.0 equiv) and 3-fluoro-4-ethoxybenzaldehyde (1.3 equiv) in anhydrous toluene (10 mL per mmol). Add catalytic amounts of acetic acid (0.1 equiv) and piperidine (0.1 equiv). Heat the mixture under reflux with azeotropic removal of water using a Dean-Stark apparatus for 6-8 hours. Cool, concentrate under reduced pressure, and purify the enone intermediate (12) by column chromatography [1].
Step 3: Nazarov Cyclization and Auxiliary Removal - Dissolve the enone (12, 1.0 equiv) in dry toluene (8 mL per mmol) under nitrogen. Add aluminum chloride (1.2 equiv) and stir at room temperature for 4 hours. Monitor reaction completion by TLC, then quench with water and extract with ethyl acetate (3 × 20 mL). Dry, concentrate, and subject the cyclization product (13) to reductive desulfurization using zinc powder (5.0 equiv) in acetic acid (5 mL per mmol) at 60°C for 2 hours. Filter, concentrate, and purify by recrystallization to afford optically pure (R)-9k. Apply the identical sequence starting from (S)-methyl p-tolylsulfoxide to obtain (S)-9k [1].
Table 1: Physical Properties and Characterization of Key 5-Fluoroindanone Intermediate
| Property | Value/Specification | Reference |
|---|---|---|
| CAS Number | 700-84-5 | [3] [4] |
| Purity | ≥99% | [3] |
| Molecular Formula | C~9~H~7~FO | [3] [4] |
| Molecular Weight | 150.15 g/mol | [3] [4] |
| Appearance | White to yellow crystalline powder | [4] |
| Melting Point | 38-40°C | [3] |
| Boiling Point | 113-114°C | [3] |
| Density | 1.216 g/mL at 25°C | [3] |
| Flash Point | 113°C (closed cup) | [3] |
| Storage Conditions | 0-8°C | [4] |
Comprehensive structure-activity relationship (SAR) analysis of the 3-arylindanone series has identified critical structural features governing anticancer activity:
Trimethoxyphenyl Ring (A-ring): The 4,5,6-trimethoxyphenyl moiety at position 1 of the indanone scaffold is essential for tubulin binding, with the methoxy groups engaging in critical hydrophobic interactions with residues Cys241 and Val181 in the colchicine binding site. Removal or substitution of these methoxy groups dramatically reduces antiproliferative activity [1].
3-Aryl Substituents (B-ring): Electronic properties and substitution patterns on the 3-aryl ring significantly influence potency. Electron-withdrawing groups at the ortho and meta positions generally enhance activity, with the 3-fluoro-4-ethoxyphenyl substitution in compound 9k demonstrating optimal interactions with the binding pocket [1].
Stereochemical Considerations: Enantiomeric purity profoundly affects biological activity, with the (R)-enantiomer of compound 9k exhibiting significantly superior potency compared to its (S)-counterpart. This stereospecificity underscores the chiral nature of the tubulin binding pocket and highlights the importance of asymmetric synthesis in optimizing this series [1].
Fluorine Incorporation: Strategic introduction of fluorine at the 5-position of the indanone core enhances metabolic stability and membrane permeability while influencing the electron density of the aromatic system, potentially optimizing π-π stacking interactions with aromatic residues in the binding site [1] [3] [4].
Table 2: In Vitro Antiproliferative Activities (IC~50~, μM) of Selected 3-Arylindanone Derivatives
| Compound | R1 | R2 | R3 | HeLa | A2780 | HCT-116 |
|---|---|---|---|---|---|---|
| 9a | H | OMe | H | 0.43 ± 0.06 | 0.69 ± 0.07 | 1.88 ± 0.06 |
| 9b | H | OMe | F | 0.60 ± 0.09 | 0.70 ± 0.07 | 0.25 ± 0.04 |
| 9c | H | OMe | Cl | 2.13 ± 0.11 | 2.52 ± 0.16 | 0.31 ± 0.03 |
| 9d | H | OMe | Br | 3.52 ± 0.34 | 4.87 ± 0.58 | 0.80 ± 0.11 |
| 9k (racemic) | H | OEt | F | N/R | N/R | 0.19 ± 0.03 |
| (R)-9k | H | OEt | F | 0.08 ± 0.01 | 0.06 ± 0.01 | 0.05 ± 0.01 |
| 5-FU | - | - | - | 4.20 ± 0.35 | 2.30 ± 0.22 | 1.90 ± 0.16 |
| Colchicine | - | - | - | 0.02 ± 0.01 | 0.03 ± 0.01 | 0.04 ± 0.01 |
N/R: Not reported in source; 5-FU: 5-fluorouracil [1]
The anti-proliferative potency of synthesized 3-arylindanone derivatives should be evaluated against a panel of human cancer cell lines using the standardized CCK-8 assay:
Cell Culture: Maintain human cancer cell lines (HeLa, A2780, HCT-116) in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptococcus in a humidified incubator at 37°C with 5% CO₂ [1].
Compound Treatment: Seed cells in 96-well plates at a density of 5 × 10³ cells per well and allow to adhere for 24 hours. Prepare serial dilutions of test compounds in DMSO (final concentration not exceeding 0.1%) and treat cells for 72 hours [1].
Viability Assessment: After treatment, add 10 μL of CCK-8 solution to each well and incubate for 2-4 hours. Measure absorbance at 450 nm using a microplate reader. Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using nonlinear regression analysis (GraphPad Prism software) [1].
The mechanistic evaluation of tubulin polymerization inhibition should be performed using purified tubulin proteins:
Reagent Preparation: Prepare reaction buffer containing 1 mM GTP, 3.4 M glycerol, 10 μM test compound (or vehicle control), and 2 mg/mL purified tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.8) [1].
Kinetic Measurement: Transfer the reaction mixture to pre-warmed microplates and immediately monitor tubulin polymerization by measuring absorbance at 340 nm every minute for 60 minutes at 37°C using a temperature-controlled plate reader [1].
Data Analysis: Calculate the rate of polymerization (slope of the linear phase) and maximum absorbance reached during the plateau phase. Compare compound-treated samples to colchicine (positive control) and vehicle-treated (negative control) samples to determine relative inhibition potency [1].
The binding site competition assay evaluates displacement of ethidium bromide (EBI) from the colchicine binding site:
Sample Preparation: Incubate tubulin (1 μM) with increasing concentrations of test compound (0-20 μM) in PEM buffer for 30 minutes at room temperature. Add EBI (2 μM) and continue incubation for 15 minutes [1].
Fluorescence Measurement: Record fluorescence emission spectra (excitation at 525 nm, emission scan from 550-700 nm) using a spectrofluorometer. Monitor decreases in EBI fluorescence intensity at 610 nm as indicator of compound displacement [1].
Data Analysis: Calculate percentage displacement relative to EBI-only control and determine IC₅₀ values for displacement using nonlinear regression analysis [1].
The following workflow illustrates the complete synthetic pathway for preparing 3-arylindanone derivatives, including both racemic and asymmetric approaches:
The comprehensive biological evaluation pathway for characterizing 3-arylindanone derivatives:
The 3-arylindanone derivatives, particularly the lead compound (R)-9k, demonstrate significant potential as novel chemotherapeutic agents for colorectal cancer treatment. These compounds address critical limitations of current first-line therapies by combining enhanced anticancer efficacy with improved safety profiles. The strategic design as colchicine binding site inhibitors enables evasion of common resistance mechanisms while potentially providing additional antiangiogenic benefits through disruption of tumor vasculature [1] [2].
The promising safety profile of (R)-9k represents a particular advantage over existing treatments. Comprehensive evaluation has demonstrated significantly reduced cytotoxicity against normal human cells compared to 5-FU and colchicine, coupled with negligible cardiotoxicity as confirmed through hERG channel assessments. This enhanced therapeutic window suggests potential for higher dosing regimens and improved patient tolerance in clinical settings [1]. Furthermore, the distinct chemical scaffold of 3-arylindanones may provide intellectual property advantages for drug development compared to more established chemotherapeutic classes.
From a medicinal chemistry perspective, the incorporation of fluorine at the 5-position of the indanone core enhances metabolic stability and influences electronic properties, potentially contributing to the optimized pharmacological profile observed with these compounds. The demonstrated synthetic accessibility of both racemic and enantiopure forms facilitates further structural optimization and scale-up potential for preclinical development [1] [3] [4].
The synthetic protocols and biological evaluation methods detailed in this application note provide a comprehensive framework for developing 3-arylindanone derivatives as promising tubulin polymerization inhibitors for colorectal cancer therapy. The optimized compounds, particularly (R)-9k, demonstrate superior antiproliferative activity against colorectal cancer cell lines compared to 5-FU, while exhibiting reduced toxicity against normal cells and negligible cardiotoxicity. The well-established structure-activity relationships enable rational design of improved analogues, and the detailed experimental protocols ensure reproducibility in biological assessment. These 3-arylindanone derivatives represent a promising new class of colchicine binding site inhibitors with significant potential for further development as anticancer therapeutics.
The catalytic asymmetric fluorination of alkyl 1-indanone-2-carboxylates represents a significant advancement in the synthesis of chiral fluorinated molecules, which are pivotal in pharmaceutical and agrochemical industries. The incorporation of fluorine into organic molecules can profoundly alter their metabolic stability, lipophilicity, and bioavailability [1]. This document provides detailed application notes and standardized protocols for achieving high enantioselectivity (up to 96% ee) in this transformation using a Pybox-Eu(III) catalytic system [1].
The optimization process identified the combination of Europium(III) triflate and the commercially available chiral ligand (S,R)-ind-pybox as the most effective catalytic system, using N-fluorobenzensulfonimide (NFSI) as the electrophilic fluorinating agent [1].
Table 1: Key Optimization Findings for the α-Fluorination Reaction [1]
| Metal Salt | Ligand | Substrate | Temperature | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Eu(OTf)₃ | (R,R)-Ph-pybox | 2b | Room Temp | 76 | ~0 (racemic) |
| Eu(OTf)₃ | (S,R)-ind-pybox | 2b | Room Temp | 87 | 78 |
| La(OTf)₃ | (S,R)-ind-pybox | 2c | -30 °C | 80 | 63 |
| Eu(OTf)₃ | (S,R)-ind-pybox | 2c | -30 °C | 85 | 96 |
| Eu(OTf)₃ | (S,R)-ind-pybox | 2d | -30 °C | 82 | 90 |
The data demonstrates that the sterically hindered tert-butyl ester (2c) in combination with the ind-pybox-Eu(III) system at -30 °C provides the highest enantioselectivity [1].
The β-keto ester substrates are synthesized in two steps from 1-indanones [1]:
Table 2: Scope of Alkyl 1-indanone-2-carboxylates in Asymmetric Fluorination [1]
| Substrate | R Group | Aromatic Substituent(s) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 10e | tert-butyl | 6-OMe | 85 | 90 |
| 10f | tert-butyl | 6-Br | 80 | 89 |
| 10g | tert-butyl | 6-CF₃ | 84 | 81 |
| 10h | tert-butyl | 5,7-diOMe | 66 | 91 |
| 10j | tert-butyl | 5-F | 83 | 93 |
Key Notes on Substrate Scope:
Catalyst Preparation:
Reaction Setup:
Fluorination:
Work-up:
Purification:
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for this asymmetric fluorination reaction.
Diagram 1: Experimental workflow for asymmetric fluorination (Max Width: 760px)
Diagram 2: Proposed catalytic cycle for asymmetric fluorination (Max Width: 760px)
The Pybox-Eu(III) catalyzed fluorination offers several advantages:
The resulting enantioenriched α-fluorinated 1-indanone-2-carboxylates serve as versatile intermediates for pharmaceutical development, given the importance of 1-indanones in compounds with antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer activities [2].
This compound (CAS: 700-84-5) is a fluorinated organic compound with molecular formula C₉H₇FO and molecular weight of 150.15 g/mol. This chemical is commercially available as a white to yellow crystalline powder with a purity of ≥98% and requires storage at 0-8°C for optimal stability [1] [2]. The presence of the fluorine atom at the 5-position of the indanone scaffold significantly enhances the compound's stability and bioactivity, making it particularly valuable in medicinal chemistry for designing more effective drugs [1]. The indanone core structure represents a privileged scaffold in drug discovery, exhibiting diverse biological activities that have been explored extensively in anti-cancer research.
The strategic importance of this compound lies in its dual functionality as both a structural motif and a versatile synthetic intermediate. In pharmaceutical development, it serves as a key building block for the synthesis of various complex molecules, particularly in the development of anti-cancer agents [1]. The compound's significance extends to multiple research domains, including organic synthesis, material science, and biochemical research, where it facilitates the creation of complex molecules and studies of enzyme interactions and metabolic pathways [1]. The fluorine incorporation enhances metabolic stability and membrane permeability, crucial properties for drug candidates, while the indanone core provides a rigid structure that can be efficiently functionalized at multiple positions.
Recent scientific investigations have revealed that indanone-based derivatives demonstrate promising anti-cancer properties, particularly against colorectal cancer (CRC), which ranks as the third most diagnosed cancer globally and the second leading cause of cancer-related mortality [3] [4]. Through strategic structural modifications, researchers have developed indanone derivatives with potent activity against various cancer cell lines, highlighting the scaffold's versatility and therapeutic potential.
Table 1: Anti-Cancer Activities of Indanone-Based Derivatives
| Compound | Biological Activity | Cancer Cell Lines | Key Findings | Reference |
|---|---|---|---|---|
| (R)-9k | Tubulin polymerization inhibitor targeting colchicine binding site | HCT-116, HeLa, A2780 (colorectal cancer) | 14-38 times more potent anti-proliferative activity than 5-FU; higher selectivity against normal cells; negligible cardiotoxicity | [3] |
| ITH-6 | NF-κB pathway inhibitor, ROS inducer | HT-29, COLO 205, KM 12 (p53 mutant colorectal cancer) | Selective cytotoxicity against p53 mutant cells; G2/M phase arrest; apoptosis induction; reduced tumor volume in xenograft models | [5] [6] |
| 9b | Colchicine binding site inhibitor | HCT-116, HeLa, A2780 | IC₅₀ = 0.25 μM (HCT-116), 0.60 μM (HeLa), 0.70 μM (A2780) | [3] |
| 9a | Colchicine binding site inhibitor | HCT-116, HeLa, A2780 | IC₅₀ = 1.88 μM (HCT-116), 0.43 μM (HeLa), 0.69 μM (A2780) | [3] |
The structure-activity relationship (SAR) studies of 3-arylindanone derivatives reveal that the 4,5,6-trimethoxyphenyl group (A-ring) is essential for binding to the colchicine site on tubulin, while modifications at the 3-aryl ring (R substituents) significantly influence potency and selectivity [3]. Molecular docking studies demonstrate that representative analogues adopt similar binding conformations to colchicine, with the 4,5,6-trimethoxy groups and 3-fluoro-4-methoxyphenyl moiety positioned close to key amino acids Cys241 and Val181 in the colchicine binding site [3].
The synthetic pathway for racemic 3-arylindanone analogues proceeds through two sequential steps: aldol condensation followed by Nazarov cyclization [3].
Procedure:
Monitoring Reaction Progress: The reaction progress should be monitored by thin-layer chromatography (TLC). Characterize all synthetic compounds using (^1)H NMR, (^13)C NMR, and HRMS to confirm structural identity and purity.
For enantiomerically pure compounds, an asymmetric synthesis approach is employed [3]:
Procedure:
Critical Notes: Maintain anhydrous conditions during the Nazarov cyclization step. The chiral auxiliary approach ensures high enantiomeric excess, which is crucial for biological activity as enantiomers often exhibit different pharmacological profiles.
Objective: Evaluate the anti-proliferative effects of indanone derivatives against cancer cell lines.
Protocol:
Quality Control: Perform each experiment in triplicate with three independent replicates. Include vehicle controls (DMSO only) and blank controls (media only).
Objective: Assess the effect of indanone derivatives on tubulin polymerization.
Protocol:
Interpretation: Compounds inhibiting tubulin polymerization will show reduced rate and extent of absorbance increase compared to vehicle control.
Objective: Confirm binding of indanone derivatives to the colchicine site on tubulin.
Protocol:
Indanone derivative (R)-9k exhibits its anti-cancer effect primarily through inhibition of tubulin polymerization by binding to the colchicine binding site on tubulin dimers [3]. This binding prevents the formation of microtubules, essential components of the cytoskeleton and mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in cancer cells.
Diagram 1: Tubulin Polymerization Inhibition Pathway by Indanone Derivatives
The indanone-based thiazolyl hydrazone derivative ITH-6 demonstrates a distinct mechanism by targeting the NF-κB signaling pathway, particularly effective in p53 mutant colorectal cancer cells [5] [6]. ITH-6 inhibits the expression of NF-κB p65 subunit and Bcl-2, leading to cell cycle arrest at G2/M phase, increased reactive oxygen species (ROS), decreased glutathione (GSH) levels, and ultimately apoptosis.
Diagram 2: NF-κB Pathway Modulation by ITH-6 in p53 Mutant Colorectal Cancer Cells
The development of indanone-based anti-cancer agents represents a promising strategy to overcome limitations of current chemotherapy, particularly for colorectal cancer treatment. The superior safety profile of (R)-9k, with higher selectivity against human normal cells and negligible cardiotoxicity compared to 5-FU and colchicine, positions indanone derivatives as attractive candidates for further development [3]. Similarly, the selective cytotoxicity of ITH-6 against p53 mutant colorectal cancer cells addresses a significant challenge in cancer therapy, as p53 mutations are common in human cancers and often associated with treatment resistance [5] [6].
Future research should focus on:
The synthetic methodologies presented here provide robust protocols for preparing indanone derivatives for further investigation, while the biological evaluation protocols establish standardized approaches for assessing anti-cancer activity and mechanisms of action.
Before designing experiments, familiarize yourself with the basic properties and safe handling procedures for this compound.
| Property | Specification |
|---|---|
| CAS Number | 700-84-5 [1] [2] [3] |
| Molecular Formula | C₉H₇FO [1] [2] [3] |
| Molecular Weight | 150.15 g/mol [1] [2] [3] |
| Purity | ≥98% (HPLC) to ≥99% [1] [2] |
| Appearance | White to yellow crystalline powder [1] |
| Melting Point (Mp) | 38-40 °C [3] |
| Boiling Point (Bp) | 93 °C at 3 mm Hg [3] |
| Density | 1.216 g/cm³ [3] |
| Flash Point | 113 °C [3] |
Hazard and Safety Information: Signal word is Warning [3]. Hazard statements include H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [3]. Always consult the full Safety Data Sheet (SDS) before use. Personal protective equipment (PPE) including gloves, safety glasses, and a lab coat is mandatory. Handle the compound in a well-ventilated area, preferably a fume hood.
This compound is primarily used as a key monomer or intermediate to synthesize polyarylates, polyimides, and other complex fluorinated polymers. The incorporation of fluorine improves thermal stability, optical properties, and processability [1] [4].
Fluorinated polyarylates are engineered for enhanced thermal stability and specific optical properties, suitable for advanced coatings and optical fibers [1].
This workflow outlines the synthesis and characterization process for creating fluorinated polymers using this compound as a monomer.
In materials informatics, identifying compounds like this compound within scientific literature is crucial for building structured datasets. LLM-based extraction pipelines can process millions of articles to find polymer-property relationships [4].
The following diagram summarizes how this compound contributes to desired polymer properties and final applications, illustrating these structure-property relationships.
This compound is a valuable intermediate for designing advanced polymers with fluorinated components, enabling enhanced material properties for demanding applications. Adherence to the detailed protocols for synthesis and data extraction will facilitate its effective use in research and development. Always prioritize safety by consulting the latest SDS and wearing appropriate PPE.
The ring expansion of 1-indanones to 2-halo-1-naphthols represents a significant advancement in synthetic methodology that enables efficient access to valuable orthogonally functionalized naphthalene derivatives. This transformation is particularly valuable in medicinal chemistry and natural product synthesis, where substituted naphthols serve as key structural motifs in numerous biologically active compounds. The development of robust synthetic routes to these architectures has long been challenging due to limitations in existing methods, which often involve multistep sequences, require harsh reaction conditions, or depend on precious transition-metal catalysts [1].
The cyclopropanation-ring expansion (CPRE) protocol described in these Application Notes provides a practical solution to these challenges through a carefully optimized two-step process. This methodology employs chloroform and bromoform as inexpensive and readily available halogen sources, making it particularly attractive for industrial applications where cost-effectiveness and scalability are crucial considerations. The resulting 2-halo-1-naphthols serve as versatile synthetic intermediates that can undergo diverse postfunctionalization reactions, enabling rapid access to complex molecular architectures that were previously difficult to prepare [1].
This transformation holds special significance for the synthesis of gilvocarcin natural products, which exhibit potent biological activities. The method enables efficient construction of the tetracyclic core structure of these compounds, as demonstrated in the total synthesis of defucogilvocarcin M [1]. Furthermore, the broad functional group tolerance exhibited by this methodology makes it particularly valuable for the synthesis of complex molecules where presence of sensitive functional groups often complicates synthetic planning. The following sections provide detailed experimental protocols, substrate scope analysis, and practical applications of this valuable synthetic transformation.
The optimization process for the synthesis of 2-chloro-1-naphthols involved systematic evaluation of various parameters including base, solvent, temperature, and deprotection conditions. Initial attempts using aqueous sodium hydroxide or sodium methanolate with chloroform resulted only in desilylation of the starting trimethylsilyl enol ether without ring expansion [1]. However, employing potassium tert-butoxide in pentane at cryogenic temperatures (-78°C to 23°C) successfully promoted the desired transformation, yielding a mixture of silyl-protected naphthol and partially deprotected product.
Critical to the success of this reaction was the quality of the base, with sublimed grade potassium tert-butoxide providing significantly higher yields compared to reagent grade batches. The deprotection step was thoroughly investigated, with both acidic conditions (aqueous HCl) and fluoride-based methods (TBAF) proving effective. While acidic conditions provided slightly higher yields for the model substrate, TBAF demonstrated superior functional group tolerance across diverse substrates, making it more generally applicable [1]. The optimal conditions established through this screening process (Table 1, Entry 5) provided consistent and reproducible yields of the desired 2-chloro-1-naphthols.
The development of the bromination protocol presented additional challenges due to competing desilylation and reproducibility issues. Initial employment of trimethylsilyl (TMS) enol ethers with bromoform afforded the desired 2-bromo-1-naphthol in only 47% yield alongside significant recovered starting material [1]. This limitation was addressed through strategic protecting group manipulation, transitioning first to tert-butyldimethylsilyl (TBS) enol ethers, which allowed the reaction to proceed at ambient temperature but required large excesses of base and bromoform.
Further optimization led to the identification of triisopropylsilyl (TIPS) enol ethers as ideal substrates, providing both excellent yields in the ring expansion step and facile deprotection under mild conditions. A crucial discovery was the temperature dependence of the base addition, with addition at -78°C producing a pale-yellow mixture and significantly improved reproducibility compared to addition at higher temperatures, which immediately generated a deep purple solution [1]. The final optimized conditions (Table 2, Entry 5) provided consistent 85% yield of the 2-bromo-1-naphthol product, representing a substantial improvement over initial results.
Table 1: Optimization for 2-Chloro-1-naphthol Synthesis
| Entry | Base | Solvent | Temperature | Deprotection | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOH | CH₂Cl₂/H₂O | 45°C | - | 0 |
| 2 | NaOMe | Pentane | 0°C | - | 0 |
| 3 | KOt-Bu | Pentane | -78 to 23°C | - | 55 |
| 4 | KOt-Bu | Pentane | -78 to 23°C | Aqueous HCl | 86 |
| 5 | KOt-Bu | Pentane | -78 to 23°C | TBAF | 80 |
Table 2: Optimization for 2-Bromo-1-naphthol Synthesis
| Entry | Protecting Group | KOt-Bu (equiv) | Base Addition | Deprotection | Yield (%) |
|---|---|---|---|---|---|
| 1 | TMS | 2.0 | at -78°C | TBAF, THF | 47 |
| 2 | TBS | 2.0 | at 23°C | - | 36 |
| 3 | TBS | 6.0 | at 23°C | DBU, MeCN/H₂O | 67 |
| 4 | TIPS | 4.5 | at 23°C | KOAc, DMF/H₂O | 70 |
| 5 | TIPS | 4.5 | at -78°C | KOAc, DMF/H₂O | 85 |
The comprehensive substrate scope of this ring expansion methodology has been rigorously evaluated, demonstrating exceptional functional group compatibility across diverse structural motifs. Electron-donating and electron-withdrawing substituents are generally well-tolerated, with the reaction efficiency maintained across various positions on the aromatic ring [1]. This broad compatibility is particularly valuable for the synthesis of complex natural products and pharmaceutical intermediates where presence of diverse functional groups is common.
Halogenated substrates including chloro, bromo, and iodo derivatives undergo smooth transformation to the corresponding 2-halo-1-naphthols in good to excellent yields (compounds 19Cl–24Cl and 19Br–24Br) [1]. This orthogonality is synthetically valuable as it enables further functionalization through cross-coupling reactions. Oxygen-containing functional groups such as ethers (26Cl–28Cl), acetals (25Cl), and silyl ethers (29Cl) remain intact under the reaction conditions, though methoxy-substituted substrates initially presented challenges due to decreased stability of the transient silyl enol ether. This limitation was successfully addressed through adaptation of the conditions developed for the bromination protocol, dramatically improving yields for these substrates from 16% to 83% (27Cl) and from 57% to 81% (28Cl) [1].
Additionally, ester functionalities (30Cl, 31Cl), alkyl chains (33Cl), and aryl substituents (32Cl) are fully compatible with the reaction conditions. The methodology also successfully accommodates substrates with substitution at various positions of the 1-indanone ring system, demonstrating the general applicability of this transformation for preparing diverse naphthalene architectures. The orthogonally functionalized products allow for selective postmodifications, greatly expanding the utility of this methodology for complex molecule synthesis [1].
Table 3: Representative Substrate Scope and Yields
| Substrate | R¹ Group | R² Group | Chloro Product Yield (%) | Bromo Product Yield (%) |
|---|---|---|---|---|
| 19X | Bromo | H | 83 | 82 |
| 20X | Chloro | H | 81 | 80 |
| 21X | Iodo | H | 80 | 78 |
| 25X | Acetal | H | 78 | - |
| 26X | Benzyl ether | H | 75 | 74 |
| 27X | Methoxy | H | 83* | - |
| 28X | Methoxy | Methyl | 81* | 79 |
| 29X | Silyl ether | H | 72 | - |
| 30X | Ester | H | 70 | - |
| 32X | Phenyl | H | 76 | 75 |
| 33X | Alkyl | H | 73 | - |
*Yields after protocol optimization; initial yields were significantly lower (16% for 27Cl)
The ring expansion methodology has been successfully applied to the total synthesis of defucogilvocarcin M, a member of the gilvocarcin family of natural products known for their potent biological activities [1]. The synthetic route leverages the 2-halo-1-naphthol obtained through the CPRE process as a key intermediate for constructing the tetracyclic core structure of these compounds. The orthogonal halogen functionality enables selective elaboration of the naphthalene system through subsequent cross-coupling and cyclization steps, demonstrating the strategic value of this methodology in complex molecule synthesis.
For the selective oxidation of the chromene intermediate in the synthetic sequence, a mild and regioselective oxidation protocol utilizing DDQ and TBHP was developed [1]. This oxidation step exemplifies how the functional group compatibility of the ring expansion products enables subsequent transformations under conditions that might be incompatible with more sensitive intermediates. The successful application of this methodology to natural product synthesis underscores its utility in preparing complex molecular architectures that are challenging to access through conventional approaches.
Beyond the gilvocarcin natural products, this ring expansion methodology provides efficient access to diverse bioactive naphthol derivatives including chartartin, salimabromide, diphyllin, parviflorene E, and the VANOL ligand structures [1]. The ability to incorporate varied substitution patterns at the ortho, meta, and para positions of the 1-naphthol system makes this method particularly valuable for medicinal chemistry and drug discovery applications. The 2-halo substituent serves as a versatile handle for further functionalization through modern cross-coupling reactions, enabling rapid diversification for structure-activity relationship studies.
The synthetic utility of these orthogonally functionalized 1-naphthols extends to their use in materials science and asymmetric catalysis. For instance, 2-naphthol derivatives have been extensively employed as key components in chiral ligands for asymmetric transformations [2]. The availability of diverse 2-halo-1-naphthols through this methodology thus provides new opportunities for ligand design and development in asymmetric synthesis.
The following workflow diagram illustrates the key steps in the ring expansion process from 1-indanones to 2-halo-1-naphthols:
Diagram 1: Experimental workflow for the synthesis of 2-halo-1-naphthols from 1-indanones via the cyclopropanation-ring expansion (CPRE) process
Low yields with methoxy-substituted substrates: For 1-indanones containing methoxy groups, use the TIPS enol ether protocol (Protocol B) rather than the standard TMS protocol, as the increased stability of the TIPS enol ether leads to significantly improved yields (from 16% to 83% for substrate 27Cl) [1].
Inconsistent bromination results: Ensure that the potassium tert-butoxide is sublimed grade and that addition to the reaction mixture is performed at -78°C to maintain a pale yellow color. Deep purple coloration indicates improper mixing or temperature control, leading to reduced yields and reproducibility issues [1].
Deprotection difficulties: For TIPS-protected intermediates, use the KOAc in DMF/water system for reliable and consistent deprotection. This method has proven superior to fluoride-based deprotection for these substrates, with improved reproducibility across diverse substrate classes [1].
Chloroform and bromoform handling: Both halogenated reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment. These compounds are potential carcinogens and should be disposed of according to institutional guidelines for halogenated waste.
Potassium tert-butoxide precautions: This strong base is moisture-sensitive and pyrophoric. Always use under inert atmosphere and ensure all glassware is thoroughly dried before use. Weigh quickly in a controlled environment.
Cryogenic temperature safety: When working at -78°C (typically achieved with dry ice/acetone baths), use appropriate cryogenic gloves and eye protection to prevent cold burns.
The ring expansion methodology described in these Application Notes provides a robust and efficient route for transforming readily available 1-indanones into valuable 2-halo-1-naphthols. The comprehensive condition optimization, broad substrate scope, and detailed experimental protocols enable researchers to implement this transformation reliably for the synthesis of diverse naphthalene-based structures. The application of this methodology to the synthesis of defucogilvocarcin M demonstrates its utility in complex natural product synthesis, while the compatibility with numerous functional groups makes it valuable for medicinal chemistry and materials science applications.
The orthogonal halogen functionality incorporated through this process enables extensive downstream diversification through modern cross-coupling chemistry, facilitating the preparation of compound libraries for biological evaluation or the synthesis of complex molecular architectures. With its operational simplicity, use of inexpensive reagents (chloroform and bromoform), and excellent functional group tolerance, this methodology represents a significant advancement in synthetic approaches to functionalized naphthol derivatives.
The incorporation of fluorine atoms into organic molecules represents one of the most significant strategies in modern pharmaceutical chemistry, with approximately 20-30% of all pharmaceuticals and 30% of agrochemicals containing fluorinated moieties. The strategic introduction of fluorine can dramatically alter a molecule's physicochemical properties, including enhanced metabolic stability, improved lipophilicity, and optimized bioavailability [1] [2]. Among the various approaches to fluorine incorporation, catalytic asymmetric fluorination has emerged as a powerful method for constructing stereogenic carbon-fluorine centers, which are particularly challenging synthetic targets due to the unique electronic and steric properties of the fluorine atom [3].
The development of the pybox-Eu(III) catalytic system for asymmetric fluorination addresses a significant need in synthetic chemistry for efficient, highly enantioselective methods that utilize commercially available reagents. This system has demonstrated exceptional performance in the fluorination of alkyl 1-indanone-2-carboxylates, achieving excellent enantioselectivities up to 96% ee under mild reaction conditions [1] [4]. These quaternary α-fluoro derivatives of 3-oxo esters represent valuable building blocks in pharmaceutical synthesis, as they are regarded as non-enolizable and configurationally stable β-keto esters whose ketone functionality can be readily converted to other functional groups [1].
The development of an effective catalytic asymmetric fluorination required meticulous optimization of multiple reaction parameters. Researchers conducted comprehensive screening of lanthanide catalysts, pybox ligands, and fluorinating agents to identify the optimal combination [1] [4]. The investigation revealed that europium(III) triflate in combination with commercially available (S,R)-ind-pybox ligand afforded the highest enantioselectivities when N-fluorobenzenesulfonimide (NFSI) was employed as the fluorinating agent [1].
Critical to achieving high enantiocontrol was the discovery that sterically hindered ester groups on the substrate significantly enhanced enantioselectivity. While secondary 3-pentyl esters provided moderate ee values, the tert-butyl ester derivative demonstrated dramatically improved performance, achieving 96% ee under optimized conditions [1] [4]. This finding underscores the importance of steric bulk near the reaction center for effective enantioinduction in this transformation.
Table 1: Optimization of Catalytic System for Asymmetric Fluorination
| Entry | Metal Source | Ligand | Fluorinating Agent | Temperature | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | Eu(OTf)₃ | (R,R)-Ph-pybox | NFSI | Room temp | 76 | 2 |
| 2 | La(OTf)₃ | (R,R)-Ph-pybox | NFSI | Room temp | 74 | 5 |
| 3 | Yb(OTf)₃ | (R,R)-Ph-pybox | NFSI | Room temp | 68 | 2 |
| 4 | La(OTf)₃ | (S,R)-ind-pybox | NFSI | Room temp | 87 | 60 |
| 5 | Eu(OTf)₃ | (S,R)-ind-pybox | NFSI | Room temp | 72 | 78 |
| 6 | La(OTf)₃ | (S,R)-ind-pybox | NFSI | -30°C | 80 | 63 |
| 7 | Eu(OTf)₃ | (S,R)-ind-pybox | NFSI | -30°C | 78 | 96 |
The pybox-Eu(III) catalytic system demonstrates broad applicability across various substituted alkyl 1-indanone-2-carboxylates. Electron-donating and electron-withdrawing substituents on the aromatic ring are generally well-tolerated, with enantioselectivities typically ranging from 81% to 93% ee [1]. The reaction proceeds efficiently with both secondary and tertiary ester derivatives, though the highest enantioselectivities are consistently observed with tert-butyl esters [1] [4].
Table 2: Substrate Scope for Pybox-Eu(III) Catalyzed Asymmetric Fluorination
| Substrate | R Group | Aromatic Substituent | Yield (%) | ee (%) |
|---|---|---|---|---|
| 10b | 3-pentyl | H | 72 | 78 |
| 10c | tert-butyl | H | 78 | 96 |
| 10d | 1-adamantyl | H | - | 90 |
| 10e | tert-butyl | 6-OMe | 85 | 90 |
| 10f | tert-butyl | 6-Me | 82 | 89 |
| 10g | tert-butyl | 6-CF₃ | 80 | 81 |
| 10h | tert-butyl | 5,6-diOMe | 79 | 91 |
Materials:
Procedure:
Note: For substrates containing base-sensitive substituents (e.g., 5-fluoro indanone), use methyl 1H-imidazole-1-carboxylate as the acylating reagent to prevent nucleophilic aromatic substitution [1].
Materials:
Procedure:
Materials:
Procedure:
The following diagram illustrates the experimental workflow and proposed mechanism for the pybox-Eu(III) catalyzed asymmetric fluorination:
Figure 1: Experimental workflow and proposed catalytic cycle for Pybox-Eu(III) catalyzed asymmetric fluorination
The mechanism involves initial formation of the chiral Lewis acid complex through coordination of the pybox ligand to Eu(III). This complex then activates the β-keto ester substrate through bidentate coordination, enhancing the acidity of the α-proton and facilitating enolization. The chiral environment around the europium center dictates the face selectivity of the electrophilic attack by NFSI, enabling high enantioselectivity in the C-F bond formation. The reaction proceeds through inner-sphere electron transfer with the catalyst being regenerated for subsequent turnover [1] [3].
Chiral HPLC Analysis:
Specific Examples:
Representative characterization for compound 10c:
The pybox-Eu(III) catalytic system offers several advantages over previously reported methods for asymmetric fluorination. Traditional approaches have utilized Cu(II)-bis(oxazoline) complexes, Pd(II)-BINAP systems, and more recently ball mill mechanochemical techniques [1] [3]. While these methods have achieved moderate to good enantioselectivities, they often suffer from limitations including narrow substrate scope, requirement for non-commercial ligands, or potential contamination from wear in ball mill approaches [1].
The present system addresses these limitations by employing a commercially available chiral ligand, demonstrating broad substrate compatibility, and operating under conventional solution-phase conditions that avoid specialized equipment. The combination of Eu(OTf)₃ with (S,R)-ind-pybox represents an optimal balance of Lewis acidity, steric bulk, and electronic properties to achieve high enantiocontrol across diverse substrates [1] [4].
Table 3: Comparison of Different Catalytic Systems for Asymmetric Fluorination
| Catalytic System | Ligand | Substrate | Yield (%) | ee (%) | Advantages/Limitations |
|---|---|---|---|---|---|
| Eu(OTf)₃/(S,R)-ind-pybox | Commercially available | tert-Butyl 1-indanone-2-carboxylate | 78 | 96 | High ee, commercial ligand, broad scope |
| Cu(OTf)₂/Ph-Box | Commercially available | Benzyl 1-indanone-2-carboxylate | - | 35 | Low enantioselectivity |
| Ni(ClO₄)₂·6H₂O/Ph-Box | Commercially available | tert-Butyl 1-indanone-2-carboxylate | - | 93 | High ee but limited substrate scope |
| Fe(III)-salan/AgClO₄ | Non-commercial | Various alkyl 1-indanone-2-carboxylates | 96 | 97 | High ee but requires silver additive |
| Cu(OTf)₂/Diphenylamine-Box | Non-commercial | Ball mill conditions | 99 | 99 | Very high ee but potential contamination |
The α-fluorinated β-keto esters synthesized via this methodology serve as versatile synthetic intermediates for pharmaceutical development. The presence of both ketone and ester functionalities allows for diverse downstream transformations, including reduction to alcohols, conversion to imines, and hydrolysis to acids [1]. Furthermore, these non-enolizable, configurationally stable fluorinated building blocks can be incorporated into more complex molecular architectures for drug discovery programs.
The significance of fluorinated compounds in medicine is demonstrated by the approval of 60 fluorinated drugs by the FDA between 2016-2022 alone [2]. These include Flortaucipir F-18 for Alzheimer's disease diagnosis, Fluciclovine F-18 for prostate cancer imaging, and various small molecule therapeutics featuring fluorine atoms at stereogenic centers [2]. The pybox-Eu(III) catalytic system provides an efficient route to such structurally complex fluorinated motifs with high enantiopurity.
Beyond pharmaceutical applications, fluorinated compounds find utility in material science, including liquid crystals, smartphone displays, photovoltaic solar cells, and surface modification chemistry [3]. The introduction of fluorous tags can enhance self-organization, hydrophobicity, and chemical stability in advanced materials, making methodologies for precise fluorine incorporation increasingly valuable across multiple disciplines.
The pybox-Eu(III) catalytic system represents a robust, efficient, and highly enantioselective method for the fluorination of alkyl 1-indanone-2-carboxylates. The protocol offers significant advantages including the use of commercially available reagents, excellent functional group tolerance, and consistently high enantioselectivities across diverse substrates. This methodology provides synthetic chemists with a valuable tool for constructing challenging fluorinated stereogenic centers that are increasingly important in pharmaceutical and materials science applications.
5-Fluoro-1-indanone (CAS: 700-84-5, Molecular Formula: C₉H₇FO, Molecular Weight: 150.15 g/mol) is a fluorinated cyclic ketone that serves as a versatile chemical intermediate in pharmaceutical development and biochemical research. This compound presents as a white to yellow crystalline powder with recommended storage at 0-8°C and purity typically ≥98% by HPLC analysis [1]. The strategic incorporation of fluorine atoms in organic compounds like this compound enhances their metabolic stability and binding affinity through electronic effects and increased lipophilicity, making them valuable in medicinal chemistry [1]. The indanone core structure represents a privileged scaffold in drug discovery, with demonstrated broad biological activities including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties [2].
The structural features of this compound combine an aromatic ring fused to a ketone-containing cyclopentane ring, with fluorine substitution at the 5-position creating a electron-deficient system that influences molecular interactions with enzyme active sites. This compound falls within a class of 1-indanone derivatives that have shown substantial promise as potent enzyme inhibitors and therapeutic precursors [2]. Recent studies have highlighted the significance of indanone derivatives in targeting neurodegenerative pathways, with several compounds demonstrating excellent inhibitory activity against acetylcholinesterase (AChE) and amyloid beta (Aβ) aggregation, suggesting potential applications in Alzheimer's disease treatment [2].
Indanone derivatives demonstrate substantial inhibitory potential against various enzymic targets with therapeutic significance. Recent investigations into indanone-containing compounds have revealed particularly potent thymidine phosphorylase (TP) inhibition, an enzyme critically involved in nucleotide metabolism and angiogenesis [3]. TP has emerged as a validated therapeutic target in various pathological conditions, including cancer, inflammation, and angiogenesis, making its inhibitors potentially valuable for therapeutic development [3]. In vitro studies have demonstrated that indanone derivatives exhibit remarkable TP inhibitory activity, with one specific indanone derivative showing an IC₅₀ value of 1.8 ± 0.5 µM and 91.3% enzyme inhibition, surpassing the reference standard 7-deazaxanthine (IC₅₀ 15.1 ± 0.1 µM) [3].
Table 1: Thymidine Phosphorylase Inhibitory Activity of Natural Products Containing Indanone and Related Compounds
| Compound | % Inhibition | IC₅₀ ± SEM (µM) |
|---|---|---|
| Lapachol (1) | 86.2 | 2.3 ± 0.1 |
| Alpha-lapachone (2) | 88.3 | 3.6 ± 0.9 |
| Peshawaraquinone (3) | 87.1 | 4.9 ± 0.8 |
| Dehydro-α-lapachone (4) | 82.6 | 17.2 ± 1.0 |
| Indanone derivative (5) | 91.3 | 1.8 ± 0.5 |
| 7-Deazaxanthine (Reference) | 80.6 | 15.1 ± 0.1 |
Mechanistic studies through enzyme kinetic analysis have revealed that these indanone derivatives inhibit thymidine phosphorylase through a non-competitive mechanism, interacting with the allosteric site of the enzyme rather than competing directly with the substrate at the catalytic center [3]. This is evidenced by unchanged Kₘ values with varying Vₘₐₓ values in response to increasing concentrations of the indanone compounds. The dissociation constants (Kᵢ) for these inhibitors ranged from 4.6 to 7.1 µM, as determined by secondary replotting of Lineweaver-Burk and Dixon plots [3].
Computational molecular docking studies provide insights into the structural basis for the observed enzyme inhibitory activity of indanone derivatives. Docking analysis against both human TP and Escherichia coli TP reveals that indanone derivatives exhibit strong binding affinities with favorable binding energies of -7.50 and -7.80 kcal/mol, respectively [3]. These compounds demonstrate complementary interactions with key catalytic residues in the enzyme active sites, including His116, Ser117, Leu148, Arg171, Ser186, Lys190, Arg202, Val208, Ile214, His216, Lys221, and Val241 in human TP [3]. The structural complementarity between the indanone scaffold and these enzymatic pockets contributes to binding stability and inhibitory potency.
Table 2: Enzyme Inhibition Kinetics of Selected Indanone Derivatives
| Compound | Kᵢ ± SEM (µM) | Type of Inhibition |
|---|---|---|
| Lapachol (1) | 4.6 ± 0.006 | Non-competitive |
| Alpha-lapachone (2) | 4.9 ± 0.008 | Non-competitive |
| Indanone derivative (5) | 7.1 ± 0.009 | Non-competitive |
| 7-Deazaxanthine (Reference) | 17.3 ± 0.001 | Non-competitive |
Beyond thymidine phosphorylase inhibition, 1-indanone derivatives have demonstrated relevant activity against cholinesterases (AChE and BuChE) and show potential in inhibiting amyloid beta (Aβ) self-assembly, highlighting their multifaceted interactions with biologically relevant macromolecules [2]. Specific indanone compounds such as 26d and 26i have demonstrated remarkable IC₅₀ values of 14.8 and 18.6 nM against acetylcholinesterase, respectively, along with significant inhibition of Aβ aggregation [2]. These diverse enzyme interactions underscore the privileged structure status of the indanone scaffold in medicinal chemistry and biochemical probe development.
The intramolecular Friedel-Crafts acylation represents a classic approach to 1-indanone scaffold construction. This protocol details the synthesis through cyclization of 3-arylpropionic acid derivatives:
Alternative Green Chemistry Approach: For a more environmentally benign synthesis, employ a microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) in triflate-anion containing ionic liquids [2]. This method offers advantages including reduced reaction times, higher yields, and the ability to recover and reuse the metal triflate catalyst without significant loss of activity [2].
The Nazarov cyclization provides an alternative route to fluorinated indanones, particularly useful for introducing specific substitution patterns:
This methodology can be adapted for the synthesis of this compound through appropriate substrate design and has been demonstrated to proceed with moderate enantioselectivity when using chiral Lewis acid catalysts [4].
This compound serves as a key chemical intermediate in the synthesis of various pharmaceutical compounds, particularly in developing anti-cancer agents [1]. The presence of the fluorine atom enhances the metabolic stability and bioactivity of resulting compounds, making them more effective as drug candidates [1]. Indanone-based compounds have demonstrated promising activity against HCT-116 human colorectal cancer cells, highlighting their potential as anticancer scaffolds [5]. Additionally, indanone derivatives have shown substantial potential in neurodegenerative disease treatment, with several compounds exhibiting excellent inhibitory activity against acetylcholinesterase and amyloid beta aggregation, relevant to Alzheimer's disease therapy [2].
The versatility of the indanone scaffold allows for structural modifications that fine-tune biological activity and pharmacokinetic properties. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the indanone core significantly influence potency and selectivity against various enzyme targets [2] [3]. This adaptability makes this compound a valuable building block in medicinal chemistry optimization programs aimed at developing novel therapeutic agents with improved efficacy and safety profiles.
This compound requires standard laboratory safety precautions for handling fine chemical powders. While not classified as hazardous material, antibiotic, or DEA-regulated substance, appropriate personal protective equipment including gloves, lab coat, and safety glasses should be worn during handling [1]. The compound should be stored at 0-8°C in a tightly sealed container protected from light to maintain stability [1].
For disposal, small quantities of this compound should be dissolved in an appropriate organic solvent and managed as non-halogenated organic waste according to institutional regulations. Spill management should involve absorption with an appropriate absorbent material, transfer to a closed container, and disposal following local regulations.
Diagram 1: Integrated Research Workflow for this compound. This diagram outlines the comprehensive experimental pathway from chemical synthesis to therapeutic application, highlighting the multidisciplinary approach required for effective investigation.
Diagram 2: Enzyme Inhibition Mechanism of Indanone Derivatives. This visualization illustrates the non-competitive inhibition mechanism where indanone derivatives bind to allosteric sites rather than competing with substrates at the catalytic active site.
This compound represents a structurally versatile scaffold with demonstrated utility in biochemical research and pharmaceutical development. The documented enzyme inhibitory activities, particularly against thymidine phosphorylase and acetylcholinesterase, highlight the therapeutic potential of this compound class [2] [3]. The synthetic protocols outlined provide reliable methodologies for accessing the 1-indanone core structure with opportunities for diversification and optimization.
Future research directions should focus on expanding the structure-activity relationship profile through systematic substitution pattern studies, exploring combination therapies with existing agents, and investigating in vivo efficacy and safety profiles of promising indanone-based candidates. The integration of computational approaches with experimental validation will further accelerate the development of indanone-derived compounds as potential therapeutic agents for cancer, neurodegenerative diseases, and other conditions where enzyme modulation offers therapeutic benefit.
Understanding the physical properties of a compound is the first step in planning a purification strategy. The table below summarizes key data for this compound from commercial sources and safety sheets.
| Property | Value / Description | Source |
|---|---|---|
| CAS Number | 700-84-5 | [1] [2] [3] |
| Molecular Formula | C₉H₇FO | [1] [2] [4] |
| Molecular Weight | 150.15 g/mol | [1] [2] [4] |
| Appearance | White to yellow crystalline powder; White to Orange to Green powder to crystal | [1] [4] |
| Purity | ≥98% (HPLC); >99%; >96.0%(GC) | [1] [2] [4] |
| Melting Point | 38-40 °C (lit.); 37.0 to 40.0 °C | [2] [4] [5] |
| Boiling Point | 113-114 °C (lit.); 114 °C/10 mmHg | [2] [4] [5] |
| Density | 1.216 g/mL at 25 °C | [2] [5] |
| Flash Point | 113 °C (closed cup); >230 °F | [2] [4] [5] |
| Water Solubility | Insoluble | [5] |
| Storage | Store at 0-8 °C; Refrigerated (0-10°C) | [1] [4] |
Although explicit protocols for purifying this compound are not available in the search results, the physical properties suggest that standard techniques like recrystallization or distillation should be applicable. The following workflow outlines a logical approach to method development based on general purification principles and the compound's data.
Here are detailed methodologies for the two primary purification techniques indicated in the workflow.
Recrystallization is often the preferred method for purifying solid organic compounds to a high degree of purity.
Given the documented boiling point, distillation is a viable option, especially if the compound is a low-melting solid or an oil.
Always consult the Safety Data Sheet (SDS) before working with any chemical. The compiled hazard information for this compound is as follows:
| Hazard Aspect | Classification | Details |
|---|---|---|
| GHS Pictogram | Exclamation Mark | [4] |
| Signal Word | Warning | [2] [4] |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. | [4] [6] | | Precautionary Statements| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/ eye protection/ face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | | Personal Protective Equipment (PPE) | Eyeshields, Gloves, dust mask type N95 (US) | [2] [4] |
After purification, confirm the identity and purity of your product.
I hope this structured compilation of data and general guidance assists in your research. Developing a specific recrystallization protocol will require empirical testing of solvents, but the fundamental properties of this compound provide a clear starting point.
The table below summarizes established synthetic pathways for constructing the 1-indanone core structure, which can be adapted for the synthesis of 5-fluoro derivatives [1].
| Method | Key Starting Material | Typical Conditions | Notes & Application to 5-Fluoro-1-indanone |
|---|---|---|---|
| Intramolecular Friedel-Crafts Acylation [1] [2] | 3-Arylpropionic acid derivatives | Lewis acids (e.g., Tb(OTf)₃, NbCl₅), Brønsted acids (e.g., H₂SO₄, PPA), elevated temperatures | A classic, versatile route. The 5-fluoro derivative can be synthesized by starting with an appropriate fluoro-substituted aryl precursor [1]. |
| Nazarov Cyclization [1] | α,β-Unsaturated ketones | Brønsted or Lewis acids | Useful for constructing the 5-membered ring. The fluorine substituent must be compatible with the acidic conditions. |
| Rh-Catalyzed C–C Bond Activation [3] | 1-Indanones | Rh catalyst, NHC ligand, Temporary Directing Group (TDG), high temperature (e.g., 140 °C) | Not for synthesizing this compound itself, but for its later-stage functionalization into complex structures like benzocycloheptenones [3]. |
| Electrochemical Alkoxylation [4] | 1-Indanone | Electricity as oxidant, alcohol solvent, metal-free | A modern, green method for functionalizing existing 1-indanones at the Csp³-H position [4]. |
For the foundational Intramolecular Friedel-Crafts acylation, here are two detailed methodologies.
This patent describes an efficient one-pot method starting from 3-arylpropionic acid.
This is a more traditional approach, as found in a comprehensive review.
The following workflow outlines a logical path for diagnosing and resolving frequent problems in 1-indanone synthesis, based on the general principles of the methods described above.
Q1: What are the basic physical properties of this compound I can use to identify it? A1: According to a commercial supplier, this compound (CAS 700-84-5, C9H7FO) has a molecular weight of 150.15 g/mol. It appears as a white to yellow crystalline low-melting solid with a melting point of 35-39°C and a boiling point of 92-93°C at 3.0 mmHg. It is insoluble in water [6].
Q2: Why is the fluorine substituent important in these molecules? A2: Introducing a fluorine atom into organic molecules is a common strategy in medicinal and agrochemistry. Fluorine can significantly modify a compound's bioavailability, metabolic stability, and binding affinity. 1-Indanone derivatives, in general, are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer properties [1] [5].
Q3: Are there any specific safety precautions for handling this compound? A3: The safety data sheet indicates that it may cause skin and serious eye irritation and may cause respiratory irritation. It is recommended to wear protective gloves, eye protection, and avoid breathing its dust or vapors [6].
The search results indicate that while the core synthesis of 1-indanones is well-documented, a specific, high-yield "recipe" for this compound was not available.
The table below summarizes the key physical and storage properties of 5-Fluoro-1-indanone (CAS 700-84-5) gathered from chemical suppliers and databases.
| Property | Specification / Recommended Condition | Source |
|---|---|---|
| Chemical Structure | C9H7FO (Molecular Weight: 150.15) | [1] [2] [3] |
| Appearance | White to yellowish crystalline solid or powder | [2] [3] [4] |
| Melting Point | 38-40 °C | [2] [4] |
| Storage Temperature | 0-8 °C (Refrigerator) | [2] [3] |
| Physical State at RT | Low melting solid (may be liquid at room temperature) | [2] [4] |
| Protective Equipment | Dust mask (N95), Eyeshields, Gloves | [4] |
| Hazards | Harmful if inhaled, in contact with skin, or swallowed. Irritating to eyes, respiratory system, and skin. | [2] [4] |
Here are answers to common questions and solutions to potential problems regarding the storage and handling of this compound.
Q1: What is the most critical factor in storing this compound? The primary rule is consistent refrigeration. The product specifications from multiple suppliers explicitly state to store at 0-8°C [2] [3]. This low temperature slows down degradation reactions and maintains the compound's chemical integrity for pharmaceutical and biochemical research applications [3].
Q2: My this compound has turned from white to dark yellow or brown. What does this mean? A significant color change is a strong visual indicator of decomposition. While the compound is typically white to pale yellow when pure [2] [3], a darkening color suggests the formation of degradation products. The compound should be used with caution, as its purity and reactivity in syntheses may be compromised.
Q3: The solid material has become liquid in the refrigerator. Is this a problem? Not necessarily. The listed melting point of this compound is 38-40°C [2] [4], which is relatively low. It is described as a "crystalline low melting solid," meaning it can melt even under mild handling conditions or in a warm environment [2]. As long as it has been stored within the recommended 0-8°C range, this is likely a physical property rather than a sign of decomposition. Allow it to cool fully in the refrigerator before use.
Q4: What are the best practices for handling this compound to ensure its stability?
The following diagram outlines the recommended procedure for storing and using this compound to minimize decomposition.
The table below summarizes data from a study investigating the enantioselective fluorination of alkyl 1-indanone-2-carboxylates. It shows how metal-ligand catalysts and temperature significantly impact yield and enantiomeric excess (ee) [1].
| Entry | Substrate | Metal Catalyst | Ligand | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 13 | 1b | La(^{+3}) | (S,R)-ind-pybox (6) | -30 | 60 | 64 |
| 14 | 1a | La(^{+3}) | (S,R)-ind-pybox (6) | -30 | 80 | 63 |
| 15 | 2c | La(^{+3}) | (S,R)-ind-pybox (6) | -30 | - | 76 |
| 16 | 2c | Eu(^{+3}) | (S,R)-ind-pybox (6) | -30 | - | 96 |
| 9 | 2b | Eu(^{+3}) | (S,R)-ind-pybox (6) | Room Temp. | 72 | 78 |
Below is a general, scalable procedure for the electrophilic fluorination of indanone derivatives using Selectfluor, adapted from the literature [2].
General Procedure for Selectfluor Fluorination [2]:
FAQ 1: My reaction yield is acceptable, but the enantioselectivity (ee) is low. What should I check?
FAQ 2: Beyond a simple OFAT approach, how can I systematically optimize this reaction? The "One Factor at a Time" (OFAT) approach is common but can miss critical interactions between variables. For a more efficient optimization, consider Design of Experiments (DoE) [4].
The following workflow outlines a systematic approach to troubleshooting and optimization:
Air-sensitive reagents react with oxygen, moisture, or other components of air, which can lead to decomposed reagents, failed reactions, or hazardous situations like fires and explosions [1]. Common examples in organometallic chemistry include organo-lithium, -magnesium, and -zinc compounds, as well as various metal hydrides and alkaline metals [1].
FAQs on Fundamentals
Q: Why is handling so critical in indanone synthesis? A: Many synthetic routes to 1-indanones, such as intramolecular Friedel-Crafts acylations, employ strong Lewis or Brønsted acids (e.g., Tb(OTf)₃, triflic acid) that are highly reactive toward moisture [2] [3]. The presence of water can deactivate the catalyst, leading to low yields or no reaction.
Q: What are the signs that my reagents have been compromised? A: Signs can include discoloration, the formation of precipitates or solids in liquid reagents, and the generation of gas or pressure within a sealed container. For solvents, degradation is hard to detect but often manifests as inconsistent or failed reactions [1].
Proper handling requires specialized techniques and equipment to maintain an inert atmosphere.
Best Practices for Safe Handling [1]
Storage Recommendations [5] For long-term storage, keep air-sensitive materials in a sealed container (like an amber vial) within an inert environment like a glove box. Store them in a dark place with minimal temperature fluctuations to prevent degradation.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| Low or No Reaction Yield | Moisture contamination deactivating catalyst; Inadequate inert atmosphere [2]. | Ensure glassware is dry; Check integrity of seals and gas flow in Schlenk line/glovebox. |
| Formation of Side-Products | Trace water causing undesired reactions; Solvent impurities [2]. | Use ultra-dry solvents; Re-purify or re-distill solvents before use. |
| Unusual Pressure or Effervescence | Reagent decomposition generating gas [1]. | Stop the reaction; Carefully vent under inert atmosphere if safe. |
The following is a detailed methodology for the synthesis of 1-indanones via a microwave-assisted intramolecular Friedel-Crafts acylation, adapted from the literature [2]. This method was found to be efficient and provided quantitative yields.
Workflow: Synthesis of 1-Indanone
1. Reaction Setup
2. Procedure
3. Analysis & Purity
Safety First
Alternative Methods for Indanone Synthesis The table below summarizes other non-conventional methods for comparison [2].
| Method | Typical Conditions for Cyclization | Key Outcome / Yield |
|---|---|---|
| Microwave (MW) | 3 eq. TfOH, CH₂Cl₂, 80°C, 60 min [2]. | Quantitative yield (100%) [2]. |
| High-Intensity Ultrasound (US) | 10 eq. TfOH, CH₂Cl₂, 40°C, 150 min [2]. | Quantitative yield (100%) [2]. |
| Conventional Thermal | 10 eq. TfOH, CH₂Cl₂, 25°C, 24 hrs [2]. | 61% yield [2]. |
This technical guidance should provide a solid foundation for your support center. The experimental protocol for the microwave-assisted synthesis is a robust starting point that your researchers can directly reference.
For quick reference, the table below summarizes common issues, their potential solutions, and the underlying principles.
| Problem Area | Specific Issue | Troubleshooting Strategy | Key Principle / Rationale |
|---|---|---|---|
| Catalytic System | Low ee with nucleophilic F⁻ sources (e.g., KF) | Use Synergistic Hydrogen Bonding Phase-Transfer Catalysis (S-HBPTC). Combine a chiral bis-urea HBD (H-bond Donor) with an achiral onium salt (e.g., Ph₄P⁺I⁻) [1]. | The chiral ternary (HBD–onium–F⁻) complex solubilizes fluoride and enables enantiodiscrimination of racemic electrophiles [1]. |
| Catalytic System | Need for a stable, low-toxicity F⁻ source | Use BF₃·Et₂O as both fluorine source and activating reagent with a chiral iodine catalyst (CIC) [2]. | BF₃·Et₂O acts as a Lewis acid to activate the substrate while providing a nucleophilic fluoride source, with the CIC controlling stereochemistry [2]. |
| Ligand Design | Poor stereocontrol with common MPAA ligands | Employ Mono-Protected Amino Sulfonamide (MPASA) ligands (e.g., L34). Fine-tune the sulfonamide arene with electron-withdrawing groups [3]. | The sulfonamide group and modified backbone create a superior stereoelectronic environment for fluoride incorporation via an outer-sphere mechanism [3]. |
| Reaction Medium | High polarity solvent lowering ee | Switch to low-polarity solvents like p-xylene or toluene [1]. | Lower solvent polarity strengthens key non-covalent interactions (e.g., ion pairing, H-bonding) within the chiral catalytic complex [1]. |
| Reaction Medium | Detrimental effect of water | Ensure rigorous anhydrous conditions. Use dried solvents and add a drying agent (e.g., MgSO₄) to the reaction mixture [3]. | Water disrupts the precisely organized chiral environment around the metal center or the HBD-fluoride complex, degrading enantiocontrol [3]. |
This protocol is adapted from work on the enantioconvergent nucleophilic substitution of racemic alkyl halides [1].
This protocol is for the enantioselective β-C(sp³)–H fluorination of amides [3].
The following diagram illustrates the logical workflow for diagnosing and addressing low enantioselectivity, integrating the strategies discussed above.
Diagram 1: A systematic workflow for troubleshooting low enantioselectivity in asymmetric fluorination reactions.
The diagram below illustrates the mechanism of the synergistic hydrogen bonding phase-transfer catalysis (S-HBPTC), a key strategy for nucleophilic fluorination.
Diagram 2: The catalytic cycle for synergistic hydrogen bonding phase-transfer catalysis (S-HBPTC), which enables enantioconvergent fluorination using KF [1].
I hope this technical support guide provides a clear path forward for optimizing your asymmetric fluorination experiments.
| Question | Answer & Key Considerations |
|---|---|
| What HPLC columns are best for separating fluorinated from non-fluorinated analogs? | Use a fluorocarbon (F-column) with hydrocarbon eluents (e.g., methanol/water) for better separation. A hydrocarbon column (H-column) with fluorocarbon eluents (e.g., TFE, HFIP) can reverse elution order and is also effective [1]. |
| My fluorinated compound is too hydrophobic. How can I improve its elution? | Incorporate fluorinated alcohols (TFE, HFIP) into your mobile phase. These solvents compete for fluorophilic interactions, reducing retention and improving peak shape for highly fluorinated compounds [1] [2]. |
| Why is the elution order of my compound and its non-fluorinated analog sometimes reversed? | This is characteristic of fluorinated analytes. Elution order reversal commonly occurs when using fluorinated eluents, especially with aromatic fluorocarbons [1]. |
| How does fluorine substitution generally affect HPLC retention? | Fluorination typically increases hydrophobicity and retention on standard C18 columns. However, the extent is context-dependent and not solely predicted by fluorine count [1]. |
Accurate lipophilicity measurement is crucial for predicting a compound's behavior in biological systems and during purification.
The following diagrams outline the strategic approach and decision-making process for purifying your compounds.
Purification Strategy Selection
Troubleshooting Poor Separation
Several core synthetic strategies can be adapted for the production of 1-indanones like 5-Fluoro-1-indanone. The table below summarizes key methodologies.
| Method | Key Reagents & Conditions | Potential Application to this compound |
|---|---|---|
| Friedel-Crafts Acylation [1] [2] | Acid chlorides with Lewis acids (e.g., AlCl3, ZnCl2); 3-arylpropanoic acids with Brønsted/Lewis acids (e.g., H2SO4, Tb(OTf)3, Nafion-H) [1]. | A classic, well-established route. Starting material would be a fluorinated precursor (e.g., 3-(2-fluorophenyl)propionic acid). |
| Nazarov Cyclization [1] | α,β-Unsaturated ketones with Brønsted or Lewis acids. | Useful for constructing the indanone core from specific fluorinated unsaturated ketone precursors. |
| One-Pot Acylation/Cyclization [1] | Benzoic acid (converted to acyl chloride in situ) with ethylene, followed by intramolecular Friedel-Crafts alkylation. | A streamlined process; would require a fluorinated benzoic acid derivative as the starting material. |
| Electrochemical Alkoxylation [3] | Electricity as oxidant, alcohols, metal-free conditions. | A modern, green chemistry approach for the late-stage functionalization of a pre-formed 1-indanone scaffold. |
Here are solutions to common challenges you might encounter during research and scale-up.
Low yields in this key step can stem from several factors:
Introducing and handling fluorine requires careful control.
Moving from lab to production requires a focus on efficiency and safety.
The following diagram maps out the logical workflow and decision points for developing and scaling a synthesis of this compound.
Solubility problems typically stem from the physical properties of starting materials, intermediates, or the use of problematic solvents. The table below outlines common issues and their solutions.
| Problem Area | Specific Issue | Possible Causes | Recommended Solutions |
|---|---|---|---|
| Reaction Solvent | Poor substrate solubility; difficult work-up. | Use of non-polar or incompatible solvents; strong acidic/brønsted media [1] [2]. | Switch to greener solvents like 4-methyltetrahydropyran (4-MeTHP) or use microwave (MW) irradiation with dichloromethane [1] [2]. |
| Work-up & Purification | Emulsion formation; difficult separation; low recovery. | Use of hazardous solvents (e.g., TFA); complex extraction steps [1]. | Use a solvent that also acts as an extraction medium (e.g., 4-MeTHP) to simplify work-up [1]. |
| Methodology | Long reaction times requiring high heat. | Classical heating methods; inefficient energy transfer [2]. | Employ non-conventional techniques like microwave irradiation or high-intensity ultrasound to accelerate reactions and improve homogeneity [2]. |
Here are detailed methods for the recommended approaches.
This method addresses issues related to strong acids and simplifies the work-up.
This protocol uses 4-MeTHP as both reaction and extraction solvent, eliminating separate extraction steps and avoiding hazardous solvents like TFA. The trade-off is a lower yield (~35%) compared to traditional methods [1].
This method uses energy transfer to overcome solubility and reaction rate limitations.
This method achieves complete conversion in a short time, minimizing side reactions and improving overall process efficiency [2].
The following chart helps you choose the best synthesis method based on your starting material and project goals.
Here are answers to common problems encountered during HPLC purity analysis:
1. Why am I seeing unexpected peaks in my chromatogram? Unexpected peaks can be due to chemical degradation of your sample or carryover contamination from the autosampler.
2. What causes peak tailing or broadening, and how can I fix it? Poor peak shape often ruins resolution and accuracy. The table below lists common causes and solutions.
| Symptom | Possible Cause | Recommended Solution |
|---|---|---|
| Peak Tailing | Basic compounds interacting with acidic silanol groups on the silica column [3]. | Use a high-purity (Type-B) silica column; add a competing base like triethylamine (TEA) to the mobile phase [4] [3]. |
| Peak Fronting | Column overload, blocked frit, or channels in the column bed [3]. | Reduce the amount of sample injected; replace the column or the pre-column frit [3]. |
| Broad Peaks | Detector flow cell volume is too large, or there is excessive extra-column volume in the system [3]. | Use a flow cell with a smaller volume; check that capillary connections are short and have the correct internal diameter [3]. |
3. Why are the retention times shifting? Inconsistent retention times are typically related to an unstable chromatographic environment.
4. How can I reduce baseline noise and drift? A noisy or drifting baseline affects the detection and integration of peaks.
When problems arise, a systematic approach is most effective. The following diagram outlines a logical troubleshooting workflow, and the protocols below provide detailed steps for key investigations.
If you suspect your analyte is degrading on the column, follow these steps [1]:
To address contamination originating from the autosampler [2]:
When developing or troubleshooting a method for This compound, keep its specific chemistry in mind:
The following table lists the in vitro anti-proliferative activities (IC₅₀ in μM) of compounds 9a-9q against three human cancer cell lines, as reported in the 2023 study. The data is ordered by their potency against the HCT 116 colorectal cancer cell line [1].
| Compound | R1 | R2 | R3 | HeLa (IC₅₀ μM) | A2780 (IC₅₀ μM) | HCT 116 (IC₅₀ μM) |
|---|---|---|---|---|---|---|
| 9b | H | OMe | F | 0.60 ± 0.09 | 0.70 ± 0.07 | 0.25 ± 0.04 |
| 9c | H | OMe | Cl | 2.13 ± 0.11 | 2.52 ± 0.16 | 0.31 ± 0.03 |
| 9a | H | OMe | H | 0.43 ± 0.06 | 0.69 ± 0.07 | 1.88 ± 0.06 |
| 9f | H | OMe | NO₂ | 2.22 ± 0.12 | 2.73 ± 0.09 | 1.94 ± 0.08 |
| 9d | H | OMe | Br | 3.52 ± 0.34 | 4.87 ± 0.58 | 0.80 ± 0.11 |
| 9e | H | OMe | I | 7.22 ± 0.75 | 7.58 ± 0.59 | 8.50 ± 0.43 |
Reference Controls: The positive controls used in this study were Colchicine (IC₅₀: 0.03 ± 0.01 μM on HCT 116) and 5-Fluorouracil (5-FU) (IC₅₀: 9.53 ± 0.21 μM on HCT 116) [1].
To help you interpret the data and structure-activity relationships, here is the synthetic pathway and key experimental details.
Diagram: Synthetic Pathways for Indanone Derivatives 9a-q and (R)-9k
7) and various aryl aldehydes under basic conditions yielded α,β-unsaturated ketones (8a-q). This was followed by a Nazarov cyclization using methanesulfonic acid to give the final racemic 3-arylindanones (9a-q).R)-methyl p-tolylsulfoxide as a chiral auxiliary, involving a Claisen condensation, Knoevenagel condensation, Nazarov cyclization, and final removal of the auxiliary with zinc powder.The data reveals several important trends that can guide further design:
9b and 9c, showed superior potency against the HCT 116 colorectal cancer cell line compared to the first-line therapy 5-FU [1].9b) and chloro (9c) were associated with high potency against HCT 116 cells. Larger substituents (Br, I) or strong electron-withdrawing groups (NO₂) led to a decrease in activity [1].R)-9k: The study identified (R)-9k (the enantiopure form of 9k) as the most promising candidate. It demonstrated [1]:
The table below summarizes the available experimental data for compound (R)-9k, a 3-arylindanone derivative, in comparison with the standard chemotherapy drug 5-Fluorouracil (5-FU).
| Compound | hERG Cardiotoxicity Assessment | Anti-Proliferative Activity (IC₅₀) | Selectivity |
|---|---|---|---|
| (R)-9k | Negligible cardiotoxicity reported via hERG assessment [1] | 14–38 times more potent than 5-FU against three colon cancer cell lines [1] | Higher selectivity for cancer cells over human normal cells compared to 5-FU and colchicine [1] |
| 5-FU | Associated with serious cardiotoxicity, including coronary artery spasm and direct myocardial damage [2] [3] | Used as a baseline for activity comparison (first-line therapy) [1] | Causes clinical toxicity to normal cells at an effective dosage [1] |
The evaluation of cardiotoxicity, particularly for the hERG channel, is a critical step in modern drug development. Here are the key experimental protocols used in the field, which provide context for how the assessment of (R)-9k was likely conducted.
In Vitro hERG Binding Assays: These tests measure a compound's potential to block the hERG potassium channel. A common method is the Fluorescence Polarization (FP) binding assay, which uses a cell membrane fraction containing the hERG channel protein and a fluorescent tracer. The test compound is introduced, and its ability to displace the tracer is measured by a change in fluorescence polarization, indicating hERG binding affinity [4]. An automated patch-clamp assay on hERG-expressing cells (like HEK 293 cells) is considered the gold standard for functionally assessing the blockade of the hERG current [5].
In Vivo Cardiotoxicity Evaluation: These studies assess the overall impact on the heart in a living organism. A typical protocol involves administering the drug to animals (e.g., rats or guinea pigs) and monitoring electrocardiography (ECG) parameters, particularly the QT interval. A significant prolongation of the QT interval is a primary indicator of cardiotoxic risk linked to hERG channel blockade [2] [4].
The following diagram illustrates the logical workflow for conducting a hERG-related cardiotoxicity assessment, integrating both in vitro and in vivo methods.
The finding that (R)-9k has negligible hERG cardiotoxicity is highly significant for its development as a cancer therapeutic [1].
| Compound / Extract | Source | Key Mechanism(s) of Action | Experimental IC₅₀ / Effective Concentration | Key Experimental Findings |
|---|---|---|---|---|
| Roburic Acid (RA) [1] | Tetracyclic triterpenoid (Oak galls, Gentiana plants) | Primarily antiproliferative; inhibits NF-κB & MAPK signaling; interacts with TNF-α [1] | IC₅₀ values varied by assay (MTT, Neutral Red, Crystal Violet) [1] | Cytostatic effect; reduced colony formation; no significant cytotoxicity [1] |
| Artesunate (ART) [2] | Sesquiterpene (Chinese medicinal herb) | Induces mitochondrial apoptosis & protective autophagy [2] | IC₅₀: 2.18 µg/mL (48h, MTT assay); Early apoptosis: 22.7% (2 µg/mL), 33.8% (4 µg/mL) [2] | Increased cleaved caspase-3, PARP, Bax; decreased Bcl-2; efficacy enhanced with autophagy inhibitor [2] |
| Jania rubens DM Extract [3] | Red Seaweed (Lebanese coast) | Induces G2/M cell cycle arrest; reduces EMT markers & TET enzymes; increases ROS [3] | Cytotoxic at 100-750 µg/mL (24h, MTT assay) [3] | Inhibited colony formation; anti-migratory & anti-metastatic properties [3] |
| Resveratrol [4] | Polyphenol (Red grapes, peanuts, berries) | Inhibits Hedgehog/Gli-1 signaling pathway [4] | 50, 100 µM significantly inhibited cell viability vs. control [4] | Promoted apoptosis; inhibited cell migration; downregulated Ptch, Smo, Gli-1 protein expression [4] |
| Zerumbone [5] | Cyclic sesquiterpene (Zingiber zerumbet rhizomes) | Inhibits TNF-α [5] | Reduced proliferation at 5, 10, 20 µM (24h) [5] | Concentration-dependent reduction of TNF-α in supernatant; molecular docking supports TNF-α interaction [5] |
The validity of anti-proliferative data depends heavily on the experimental methods. Here are the key protocols used in the studies cited above.
The anti-proliferative effects of these compounds are mediated through their interactions with key signaling pathways that are commonly dysregulated in colorectal cancer (CRC), such as the Wnt/β-catenin, MAPK/ERK, PI3K/AKT, and TGF-β pathways [6]. The following diagram illustrates the primary signaling pathways and the points of action for the compounds discussed.
The data demonstrates that diverse natural compounds can effectively inhibit HCT-116 proliferation through distinct mechanisms, ranging from cytostatic effects to induction of apoptosis. When planning your research:
The table below summarizes the anticancer activity of a closely related compound, an indanone-based thiazolyl hydrazone derivative called ITH-6, which uses the 1-indanone scaffold. The data shows its potency against various colorectal cancer (CRC) cell lines [1].
| Compound Name | Cell Line | Cancer Type | p53 Status | IC₅₀ Value | Key Experimental Findings |
|---|
| ITH-6 | HT-29 | Colorectal Cancer | Mutant | Not precisely given (active at 0.3-3 µM) | - G2/M cell cycle arrest
The search results indicate that 5-Fluoro-1-indanone itself is primarily recognized as a key chemical building block for pharmaceutical development, including anti-cancer agents, rather than a fully tested drug candidate itself [2] [3] [4].
The cytotoxicity and mechanism studies for ITH-6 were conducted as follows [1]:
The research on ITH-6 suggests its anticancer activity involves a multi-targeted mechanism. The diagram below illustrates this proposed pathway [1].
Irritant